Comparative Cytotoxicity of Ganoderic Acid D Versus In-Class Analogs in HeLa Human Cervical Carcinoma Cells
In a direct comparative study evaluating multiple ganoderic acids under identical experimental conditions, ganoderic acid D (GAD) demonstrated an IC50 of 17.3 ± 0.3 μM against HeLa human cervical carcinoma cells after 48-hour treatment [1]. This activity was intermediate among five tested ganoderic acids, distinguishing GAD from ganoderic acid F (19.5 ± 0.6 μM, less potent) and ganoderic acid K (15.1 ± 0.5 μM, more potent), with ganoderic acid B (20.3 ± 0.4 μM) and ganoderic acid AM1 (19.8 ± 0.7 μM) showing lower potency [1].
| Evidence Dimension | Cytotoxic potency (IC50) against HeLa human cervical carcinoma cells |
|---|---|
| Target Compound Data | Ganoderic acid D: 17.3 ± 0.3 μM |
| Comparator Or Baseline | Ganoderic acid F: 19.5 ± 0.6 μM; Ganoderic acid K: 15.1 ± 0.5 μM; Ganoderic acid B: 20.3 ± 0.4 μM; Ganoderic acid AM1: 19.8 ± 0.7 μM |
| Quantified Difference | GAD is 2.2 μM more potent than GA-F (11.3% difference), 2.2 μM less potent than GA-K, 3.0 μM more potent than GA-B (14.8% difference), and 2.5 μM more potent than GA-AM1 (12.6% difference) |
| Conditions | HeLa human cervical carcinoma cells, 48-hour treatment, same experimental system as reported in Yue et al. Mol Cell Proteomics 2008 |
Why This Matters
This head-to-head data enables researchers to select the appropriate ganoderic acid with the precise potency required for their specific assay window, avoiding under- or over-dosing that could compromise experimental outcomes.
- [1] Yue, Q.X., et al. Effects of triterpenes from Ganoderma lucidum on protein expression profile of HeLa cells. Data reproduced in multiple sources including: GAF, GAK, GAB, GAD and GAAM1 treatment for 48 h inhibited the proliferation of HeLa human cervical carcinoma cells with IC50 values of 19.5±0.6 μM, 15.1±0.5 μM, 20.3±0.4 μM, 17.3±0.3 μM, 19.8±0.7 μM, respectively. View Source
